4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
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Overview
Description
4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group at the 4-position of the benzamide ring, a cyclopropyl group attached to a pyrimidinone ring, and an ethyl linker connecting the pyrimidinone and benzamide moieties. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-keto esters under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropyl carbinol.
Attachment of the Ethyl Linker: The ethyl linker can be introduced through an alkylation reaction using ethyl halides or ethyl sulfonates.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-chlorobenzoic acid with appropriate amines under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the ethyl linker, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the pyrimidinone ring or the benzamide moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
- 4-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
- 4-chloro-N-(2-(4-propyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
Uniqueness
4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
4-chloro-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-5-3-12(4-6-13)16(22)18-7-8-20-10-19-14(9-15(20)21)11-1-2-11/h3-6,9-11H,1-2,7-8H2,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPQWXLNEGZMCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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